

chemical properties of SYBR Green II dye

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Compound of Interest

Compound Name: Green 2

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An In-depth Technical Guide to the Chemical Properties of SYBR Green II Dye

Introduction

SYBR Green II is a highly sensitive, asymmetrical cyanine fluorescent dye primarily utilized for the detection of single-stranded nucleic acids, particularly RNA and single-stranded DNA (ssDNA), in electrophoretic gels.[1][2] Its distinct properties, including a significant fluorescence enhancement upon binding to nucleic acids and a higher quantum yield with RNA compared to double-stranded DNA (dsDNA), make it a superior alternative to traditional dyes like ethidium bromide for specific applications.[3][4] This guide provides a comprehensive overview of the chemical and spectral properties, mechanism of action, experimental protocols, and handling procedures for SYBR Green II.

Chemical and Physical Properties

SYBR Green II is supplied as a concentrated solution in dimethyl sulfoxide (DMSO).[5] While its exact chemical structure is proprietary, key identifiers and properties are available.

| Property | Value |
|-------------------|--|
| IUPAC Name | N,N-dimethyl-2-[4-[(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide[6] |
| Synonyms | Green II RNA gel stain, ssGreen RNA Gel Staining Solution, Quinolinium, 2-[[2-(dimethylamino)ethyl]thio]-4-[(3-methyl-2(3H)-benzoxazolylidene)methyl]-1-phenyl-, iodide (1:1)[6] |
| Molecular Formula | C28H28IN3OS[6] |
| Molecular Weight | 581.52 g/mol [6] |
| CAS Number | 195199-08-7[6] |

Spectral Properties

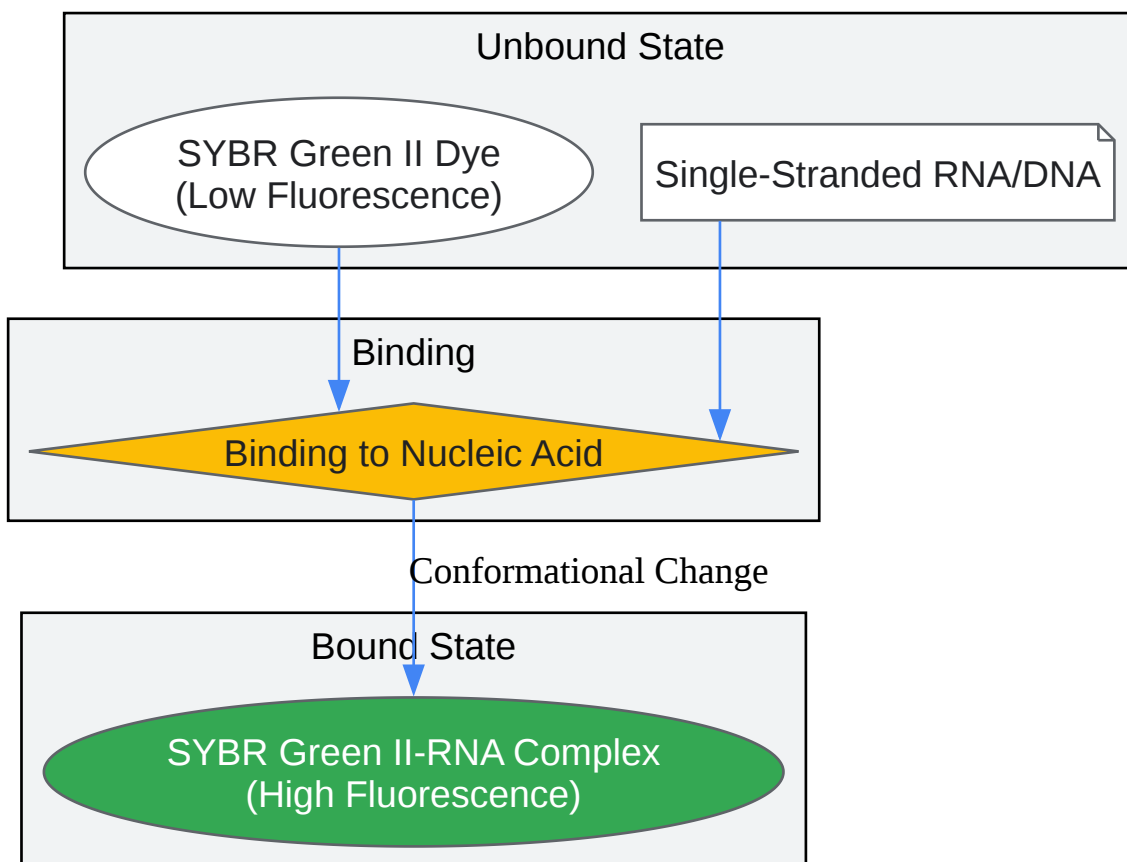
The fluorescence of SYBR Green II is highly dependent on its association with nucleic acids. In its unbound state, the dye exhibits minimal fluorescence.

| Property | Wavelength / Value |
|---------------------------------------|---|
| Excitation Maximum (λ_{ex}) | 497 nm (primary), ~254 nm (secondary)[3][5] |
| Emission Maximum (λ_{em}) | 520 nm[3][5] |
| Quantum Yield (bound to RNA) | ~0.54[3][4] |
| Quantum Yield (bound to dsDNA) | ~0.36[3][4] |
| Quantum Yield (RNA/EtBr complex) | ~0.07[4] |

Mechanism of Action

SYBR Green II primarily functions by binding to single-stranded nucleic acids.[7][8] The dye itself has a low intrinsic fluorescence, but upon binding to RNA or ssDNA, it undergoes a conformational change that results in a dramatic increase in its quantum yield.[4] This

fluorescence enhancement is the basis for its use as a nucleic acid stain. Although it also binds to dsDNA, its quantum yield is notably higher when complexed with RNA.[3][4] The fluorescence of the RNA/SYBR Green II complex is over seven times greater than that of the RNA/ethidium bromide complex.[3][4]



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Figure 1: Mechanism of SYBR Green II Fluorescence.

Applications

The unique properties of SYBR Green II make it ideal for several applications in molecular biology:

- **Staining RNA and ssDNA in Gels:** It is one of the most sensitive stains for detecting RNA and ssDNA in both agarose and polyacrylamide gels.[5][9]

- Northern Blot Analysis: Staining with SYBR Green II does not interfere with the subsequent transfer of RNA to membranes for Northern blotting, provided that 0.1%–0.3% SDS is included in prehybridization and hybridization buffers to remove the dye.[\[3\]](#)[\[9\]](#)
- Single-Strand Conformation Polymorphism (SSCP): The high sensitivity of the dye makes it a viable, non-radioactive alternative for SSCP analysis.[\[4\]](#)

Experimental Protocols

Post-Electrophoresis Staining of RNA Gels

This is the most common method for using SYBR Green II. The protocol ensures high sensitivity and low background without the need for destaining.

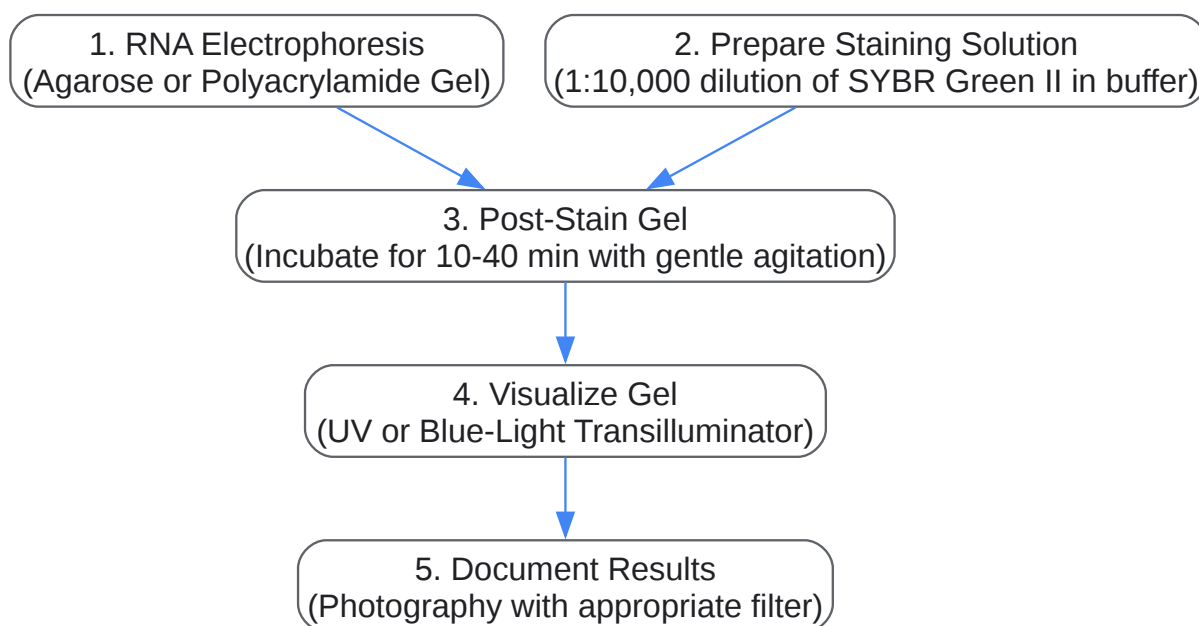
Materials:

- SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)
- TE, TBE, or TAE buffer (pH 7.5–8.0)
- Staining container (polypropylene is recommended over glass)[\[10\]](#)
- Electrophoresis gel (agarose or polyacrylamide)

Procedure:

- Prepare Staining Solution: Dilute the 10,000X SYBR Green II stock solution 1:10,000 in a sufficient volume of electrophoresis buffer (e.g., 10 µL of dye per 100 mL of buffer). For denaturing agarose/formaldehyde gels, a 1:5000 dilution may yield better results.[\[11\]](#) Ensure the final pH of the staining solution is between 7.5 and 8.0 for optimal sensitivity.[\[3\]](#)[\[11\]](#) Protect the solution from light.
- Staining: After electrophoresis, carefully place the gel into the staining container with the staining solution. Ensure the gel is fully submerged.
- Incubation: Agitate the gel gently at room temperature. Optimal staining times are typically 10–40 minutes for polyacrylamide gels and 20–40 minutes for agarose gels.[\[3\]](#) Staining time can vary based on gel thickness and composition. No destaining is required.[\[3\]](#)

- Visualization: Illuminate the stained gel using a 300 nm ultraviolet transilluminator. For greater sensitivity, 254 nm epi-illumination is recommended.[3][5] Gels can also be visualized with blue-light transilluminators or laser-based scanners (488 nm).[11]
- Photography: For best results with black-and-white film, use a SYBR Green photographic filter.[5] Orange-red filters used for ethidium bromide are not suitable.[4]



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Figure 2: Experimental Workflow for Post-Staining Gels.

Sensitivity and Comparison

SYBR Green II offers significantly higher sensitivity for single-stranded nucleic acids compared to ethidium bromide.

| Illumination Method | SYBR Green II Detection Limit | Ethidium Bromide Detection Limit |
|------------------------------|--|---|
| 254 nm Epi-illumination | As low as 100 pg RNA/ssDNA per band[5] | Not typically used |
| 300 nm Transillumination | As low as 500 pg RNA/ssDNA per band[5][12] | ~1.5 ng single-stranded nucleic acid per band[4][5] |
| Denaturing Gels (254 nm Epi) | ~1 ng RNA per band[3][11] | Significantly lower sensitivity |

SYBR Green II vs. SYBR Green I: The key difference lies in their binding preference. SYBR Green I is optimized for binding to double-stranded DNA and is a staple in quantitative PCR (qPCR).[1][13] In contrast, SYBR Green II is specifically designed for staining single-stranded nucleic acids like RNA and ssDNA, exhibiting a higher quantum yield for RNA than for dsDNA.[1][13]

Handling and Storage

Storage:

- The concentrated stock solution in DMSO should be stored at -20°C, protected from light, and in a desiccator.[5]
- When stored properly, the stock solution is stable for six months to one year.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]
- The diluted aqueous staining solution can be stored protected from light at 2–8°C for several weeks or at room temperature for 3–4 days.[3] It is best stored in polypropylene containers.[10]

Safety and Disposal:

- No comprehensive data on the mutagenicity or toxicity of SYBR Green II is available. However, because it binds to nucleic acids, it should be treated as a potential mutagen and handled with appropriate care, including the use of gloves.[4][5]

- The DMSO solvent is known to facilitate the entry of organic molecules into tissues, warranting extra caution when handling the stock solution.[5]
- Used staining solutions should be disposed of by pouring through activated charcoal. The charcoal can then be incinerated as hazardous waste.[3][4]

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